molecular formula C7H10O3 B069746 Cyclopropanecarboxylic acid, 2-acetyl-, methyl ester, (1R-cis)-(9CI) CAS No. 178033-26-6

Cyclopropanecarboxylic acid, 2-acetyl-, methyl ester, (1R-cis)-(9CI)

Cat. No. B069746
M. Wt: 142.15 g/mol
InChI Key: MSCQZOISCXMNDV-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropanecarboxylic acid, 2-acetyl-, methyl ester, (1R-cis)-(9CI) is an organic compound with the chemical formula C9H12O2. It is also known as cis-2-acetylcyclopropane carboxylic acid methyl ester. This compound is a cyclopropane derivative that has been extensively studied for its potential applications in various scientific research fields.

Mechanism Of Action

The mechanism of action of cyclopropanecarboxylic acid, 2-acetyl-, methyl ester is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, particularly those involved in the synthesis of fatty acids. This compound has also been shown to inhibit the growth of cancer cells in vitro.

Biochemical And Physiological Effects

Cyclopropanecarboxylic acid, 2-acetyl-, methyl ester has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of fatty acid synthase, an enzyme involved in fatty acid synthesis. This compound has also been shown to inhibit the growth of cancer cells in vitro. In addition, it has been shown to have anti-inflammatory and analgesic effects in animal models.

Advantages And Limitations For Lab Experiments

The advantages of using cyclopropanecarboxylic acid, 2-acetyl-, methyl ester in lab experiments include its high purity and availability. This compound is also relatively easy to synthesize and has a low toxicity profile. However, its limitations include its relatively low solubility in water and its instability under certain conditions.

Future Directions

There are several future directions for the research of cyclopropanecarboxylic acid, 2-acetyl-, methyl ester. One potential area of research is the development of new synthetic methods for this compound and its derivatives. Another area of research is the investigation of its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on various physiological processes.

Synthesis Methods

The synthesis of cyclopropanecarboxylic acid, 2-acetyl-, methyl ester can be achieved through several methods. One of the most common methods is the reaction between cyclopropanecarboxylic acid and acetic anhydride in the presence of a catalyst such as sulfuric acid. Another method involves the reaction between cyclopropanecarboxylic acid and acetyl chloride in the presence of a catalyst such as aluminum chloride. The yield of the reaction can be improved by using a solvent such as chloroform or dichloromethane.

Scientific Research Applications

Cyclopropanecarboxylic acid, 2-acetyl-, methyl ester has been widely used in scientific research, particularly in the field of organic chemistry. It has been used as a starting material for the synthesis of various compounds, including amino acids, peptides, and natural products. It has also been used as a chiral auxiliary in asymmetric synthesis.

properties

CAS RN

178033-26-6

Product Name

Cyclopropanecarboxylic acid, 2-acetyl-, methyl ester, (1R-cis)-(9CI)

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

methyl (1R,2S)-2-acetylcyclopropane-1-carboxylate

InChI

InChI=1S/C7H10O3/c1-4(8)5-3-6(5)7(9)10-2/h5-6H,3H2,1-2H3/t5-,6-/m1/s1

InChI Key

MSCQZOISCXMNDV-PHDIDXHHSA-N

Isomeric SMILES

CC(=O)[C@H]1C[C@H]1C(=O)OC

SMILES

CC(=O)C1CC1C(=O)OC

Canonical SMILES

CC(=O)C1CC1C(=O)OC

synonyms

Cyclopropanecarboxylic acid, 2-acetyl-, methyl ester, (1R-cis)- (9CI)

Origin of Product

United States

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